Acid Yellow 199

Description

The exact mass of the compound this compound is 450.06099967 g/mol and the complexity rating of the compound is 700. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

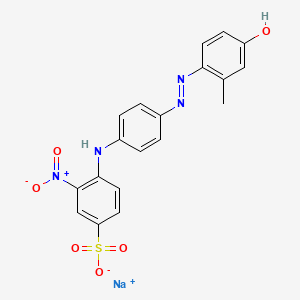

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;4-[4-[(4-hydroxy-2-methylphenyl)diazenyl]anilino]-3-nitrobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O6S.Na/c1-12-10-15(24)6-8-17(12)22-21-14-4-2-13(3-5-14)20-18-9-7-16(30(27,28)29)11-19(18)23(25)26;/h2-11,20,24H,1H3,(H,27,28,29);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXRBVOFBCVPZOV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)N=NC2=CC=C(C=C2)NC3=C(C=C(C=C3)S(=O)(=O)[O-])[N+](=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N4NaO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40430529, DTXSID80887750 | |

| Record name | EINECS 274-950-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40430529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonic acid, 4-[[4-[2-(4-hydroxy-2-methylphenyl)diazenyl]phenyl]amino]-3-nitro-, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80887750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70865-20-2, 61931-26-8 | |

| Record name | Benzenesulfonic acid, 4-((4-(2-(4-hydroxy-2-methylphenyl)diazenyl)phenyl)amino)-3-nitro-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070865202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-[[4-[2-(4-hydroxy-2-methylphenyl)diazenyl]phenyl]amino]-3-nitro-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | EINECS 274-950-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40430529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonic acid, 4-[[4-[2-(4-hydroxy-2-methylphenyl)diazenyl]phenyl]amino]-3-nitro-, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80887750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 4-[[4-[(4-hydroxy-2-methylphenyl)azo]phenyl]amino]-3-nitrobenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.115 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenesulfonic acid, 4-[[4-[2-(4-hydroxy-2-methylphenyl)diazenyl]phenyl]amino]-3-nitro-, sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Acid Yellow 199 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid Yellow 199, a monoazo dye, is primarily utilized in the textile industry for coloring materials such as nylon and wool. This guide provides a comprehensive overview of its chemical structure and known properties based on available technical data. While the compound's principal applications are industrial, this document aims to consolidate the existing scientific information for a technical audience. However, it is important to note a significant lack of published data regarding detailed experimental protocols, extensive physicochemical properties, and any involvement in biological signaling pathways or drug development.

Chemical Structure and Identity

This compound is chemically identified as the sodium salt of 4-((4-((4-hydroxy-2-methylphenyl)azo)phenyl)amino)-3-nitrobenzenesulfonic acid.

Figure 1. Chemical Structure of this compound

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | Sodium 4-({4-[(E)-(4-hydroxy-2-methylphenyl)diazenyl]phenyl}amino)-3-nitrobenzenesulfonate[1] |

| CAS Number | 70865-20-2[2][3][4][5] |

| C.I. Name | This compound |

| C.I. Number | 14205 |

| Molecular Formula | C₁₉H₁₅N₄NaO₆S |

| Molecular Weight | 450.40 g/mol |

| Synonyms | Weak Acid Yellow A-4R, Acid Yellow A4R |

Physicochemical Properties

Detailed physicochemical data for this compound is not extensively available in the scientific literature. The following table summarizes the known properties.

Table 2: Physicochemical Properties

| Property | Value |

| Physical State | Orange powder |

| Solubility | Soluble in water |

| Melting Point | Not available |

| Boiling Point | Not available |

| pKa | Not available |

| UV-Vis Absorption Maximum (λmax) | Not available |

Synthesis and Manufacturing

The synthesis of this compound involves a two-step process common for azo dyes: diazotization followed by an azo coupling reaction.

General Manufacturing Method

-

Diazotization: 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid is treated with a source of nitrous acid (typically sodium nitrite in an acidic medium) to form a diazonium salt.

-

Azo Coupling: The resulting diazonium salt is then reacted with m-cresol, which acts as the coupling component, to form the final this compound dye.

Experimental Protocols

Applications

The primary and well-documented application of this compound is as a dye in the textile industry. It is particularly used for the dyeing of nylon and wool fibers.

Biological Activity and Signaling Pathways

There is no information available in the current scientific literature to suggest that this compound has any specific biological activity or is involved in any signaling pathways. Its application appears to be confined to its properties as a colorant. Consequently, the creation of a signaling pathway diagram is not applicable.

Toxicological Information

Limited toxicological data is available for this compound. It may cause skin and eye irritation, and is irritating to mucous membranes and the upper respiratory tract. It is listed as potentially causing an allergic skin reaction and being harmful to aquatic life with long-lasting effects.

Table 3: Toxicological Profile

| Effect | Information |

| Acute Toxicity | May be harmful by inhalation, ingestion, or skin absorption. |

| Irritation | May cause skin, eye, and respiratory tract irritation. |

| Carcinogenicity | Not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA. |

| Mutagenicity | Mutagenicity data has been reported. |

Conclusion

This compound is an industrial monoazo dye with a well-defined chemical structure. Its primary application is in the textile industry. For an audience of researchers, scientists, and drug development professionals, it is crucial to highlight the significant gaps in the publicly available data. There is a notable absence of detailed experimental protocols, comprehensive physicochemical characterization, and any studies related to its biological activity or potential applications in the life sciences. Therefore, its relevance to drug development and biological research is not established.

References

An In-depth Technical Guide to the Synthesis Pathway of C.I. Acid Yellow 199

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core synthesis pathway for C.I. Acid Yellow 199, a monoazo acid dye. The synthesis is a multi-step process involving the formation of key intermediates, culminating in a final diazotization and coupling reaction. This document outlines the probable synthetic route, provides representative experimental protocols for each major step, and includes a visualization of the synthesis workflow.

Overview of the Synthesis Pathway

The synthesis of C.I. This compound is centered around the construction of a key aromatic amine intermediate, 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid. This intermediate is subsequently diazotized and coupled with m-cresol to yield the final dye molecule. The overall process can be broken down into three primary stages:

-

Synthesis of 4-chloro-3-nitrobenzenesulfonic acid: This initial step involves the sulfonation of o-nitrochlorobenzene.

-

Synthesis of 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid: This intermediate is formed through the reaction of 4-chloro-3-nitrobenzenesulfonic acid with p-phenylenediamine.

-

Synthesis of C.I. This compound: The final dye is produced by the diazotization of 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid and subsequent azo coupling with m-cresol.[1][2]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments in the synthesis of C.I. This compound. It is important to note that while these protocols are based on established chemical principles and available data for analogous reactions, optimization may be required for specific laboratory conditions.

Stage 1: Synthesis of 4-chloro-3-nitrobenzenesulfonic acid

This stage involves the sulfonation of o-nitrochlorobenzene using chlorosulfonic acid.

Experimental Protocol:

-

In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, carefully add o-nitrochlorobenzene to an excess of chlorosulfonic acid (a molar ratio of approximately 1:4 to 1:5) while maintaining the temperature at around 120°C.[3]

-

After the addition is complete, continue to stir the reaction mixture at this temperature for approximately 4 hours.[3]

-

Upon completion, the reaction mixture is cooled and then carefully poured into a slurry of ice and water to precipitate the product.

-

The solid 4-chloro-3-nitrobenzenesulfonyl chloride is collected by filtration and washed with cold water.

-

For the subsequent reaction, the sulfonyl chloride is hydrolyzed to the sulfonic acid. This can be achieved by heating the sulfonyl chloride in an aqueous solution.

Stage 2: Synthesis of 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid

This intermediate is synthesized by the nucleophilic aromatic substitution reaction between 4-chloro-3-nitrobenzenesulfonic acid and p-phenylenediamine.

Experimental Protocol:

-

In a reaction vessel, dissolve 4-chloro-3-nitrobenzenesulfonic acid in an aqueous solution, and then add p-phenylenediamine. An acid-binding agent, such as sodium carbonate, should be added to neutralize the hydrochloric acid formed during the reaction.

-

The reaction mixture is heated and stirred for several hours until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the pH is adjusted to precipitate the product.

-

The solid 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid is collected by filtration, washed with a suitable solvent to remove impurities, and dried.

Stage 3: Synthesis of C.I. This compound

This final stage involves the diazotization of the amino group on the 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid intermediate, followed by coupling with m-cresol.

Experimental Protocol:

-

Diazotization:

-

Suspend 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid in water and add concentrated hydrochloric acid.

-

Cool the suspension to 0-5°C in an ice bath with vigorous stirring.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C.[4]

-

Continue stirring for approximately 30-60 minutes after the addition is complete to ensure full diazotization. The presence of excess nitrous acid can be tested using starch-iodide paper.

-

-

Azo Coupling:

-

In a separate vessel, dissolve m-cresol in an aqueous alkaline solution (e.g., sodium hydroxide solution) and cool to 0-5°C.

-

Slowly add the cold diazonium salt solution to the cold m-cresol solution with vigorous stirring. A colored precipitate of C.I. This compound should form.

-

Maintain the reaction mixture at a low temperature and continue stirring for 1-2 hours to ensure the completion of the coupling reaction.

-

-

Isolation and Purification:

-

The precipitated C.I. This compound is collected by filtration.

-

The crude dye is then washed with a cold salt solution to remove impurities.

-

Further purification can be achieved by recrystallization from a suitable solvent or by techniques such as salting out.

-

The purified dye is then dried under vacuum.

-

Quantitative Data

| Parameter | Stage 1: Synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride | Stage 2: Synthesis of 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid | Stage 3: Synthesis of C.I. This compound |

| Reactant Molar Ratios | o-nitrochlorobenzene : chlorosulfonic acid (approx. 1:4) | 4-chloro-3-nitrobenzenesulfonic acid : p-phenylenediamine (approx. 1:1) | 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid : NaNO₂ : m-cresol (approx. 1:1:1) |

| Reaction Temperature | ~120°C | Elevated (specifics not available) | Diazotization: 0-5°C; Coupling: 0-5°C |

| Reaction Time | ~4 hours | Several hours | Diazotization: ~1-1.5 hours; Coupling: ~1-2 hours |

| Expected Yield | >80% | Not available | High (typically >80% for azo coupling reactions) |

| Purity | High after purification | Requires purification | Requires purification to remove salts and byproducts |

Visualizations

The following diagrams illustrate the logical flow of the synthesis pathway for C.I. This compound.

Caption: Synthesis Pathway of C.I. This compound.

Caption: Experimental Workflow for C.I. This compound Synthesis.

References

Navigating the Laboratory Applications of Acid Yellow 199: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid Yellow 199, a monoazo acid dye, is primarily recognized for its application in the textile industry for dyeing polyamide fibers.[1][2][3] However, its classification as a chemical and fluorescent stain suggests potential utility within the research and drug development sectors.[4] This technical guide synthesizes the available information on this compound and provides a framework for its potential laboratory applications, particularly in histological staining. While specific protocols for biological research are not widely published, this document extrapolates from the general principles of acid dye chemistry and established staining methodologies to propose a viable starting point for researchers. This guide also outlines the necessary safety precautions for handling this compound in a laboratory setting.

Introduction to this compound

This compound is an organic sodium salt with the chemical formula C₁₉H₁₅N₄NaO₆S.[5] As an acid dye, its staining properties are conferred by its anionic nature, which allows it to form electrostatic bonds with cationic components in biological specimens, such as proteins. This characteristic makes it a candidate for use as a counterstain in various histological procedures.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. It is an orange powder that is soluble in water.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | Sodium 4-({4-[(E)-(4-hydroxy-2-methylphenyl)diazenyl]phenyl}amino)-3-nitrobenzenesulfonate | |

| C.I. Name | This compound | |

| CAS Number | 70865-20-2 | |

| Molecular Formula | C₁₉H₁₅N₄NaO₆S | |

| Molecular Weight | 450.40 g/mol | |

| Appearance | Orange/Yellow Powder | |

| Solubility | Soluble in water |

Spectral Properties

Potential Laboratory Applications: Histological Staining

Based on the principles of acid dye staining, this compound holds potential as a component in polychromatic staining techniques, such as in variations of the Masson's trichrome stain. In these methods, different acid dyes with varying molecular weights and affinities are used sequentially to differentiate tissue components like cytoplasm, muscle, and collagen.

Principle of Staining

Acid dyes are anionic and bind to cationic (acidophilic) tissue components, which are primarily proteins. In a typical histological staining workflow, tissues are first fixed to preserve their structure, then dehydrated, embedded in paraffin, sectioned, and rehydrated before staining. The pH of the staining solution is a critical factor, as it affects the charge of both the dye and the tissue proteins, thereby influencing staining intensity.

The general workflow for histological staining is depicted in the following diagram:

References

An In-depth Technical Guide to Acid Yellow 199 (CAS 70865-20-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Yellow 199, identified by the CAS number 70865-20-2, is a monoazo acid dye.[1][2][3] Characterized by its bright orange hue, it is primarily utilized in the textile industry for dyeing protein fibers such as wool and synthetic polyamides like nylon.[2][4] Its chemical structure contains a sulfonic acid group, which imparts water solubility and allows it to function as an anionic dye in acidic dye baths. This guide provides a comprehensive overview of the available technical information for this compound, including its chemical and physical properties, a representative synthesis protocol, and safety information. While this dye is mainly used in industrial applications, its well-defined chemical structure and properties may be of interest to researchers in material science and analytical chemistry.

Chemical and Physical Properties

Table 2.1: Compound Identification

| Identifier | Value |

| CAS Number | 70865-20-2 |

| C.I. Name | This compound |

| C.I. Number | 14205 |

| Molecular Formula | C₁₉H₁₅N₄NaO₆S |

| Molecular Weight | 450.40 g/mol |

| Synonyms | Weak Acid Yellow A-4R, Acid Yellow A4R, Dorasyn Yellow A4R, Nylosan Yellow E-4RL |

Table 2.2: Physicochemical Data

| Property | Value |

| Physical State | Powder |

| Color | Bright Orange |

| Water Solubility | 900 mg/L at 20°C |

| Melting Point | Data not available in public domain |

| Boiling Point | Data not available in public domain |

| Density | Data not available in public domain |

| λmax | Data not available in public domain |

| Molar Absorptivity (ε) | Data not available in public domain |

Table 2.3: Fastness Properties

The following data represents the dye's resistance to various conditions, typically rated on a scale of 1 to 8, with 8 being the highest resistance.

| Property | Fading | Staining |

| Light Fastness (ISO) | 6-7 | - |

| Soaping | 4-5 | 5 |

| Perspiration Fastness | 4-5 | - |

Synthesis and Purification

The synthesis of this compound is a two-step process characteristic of azo dye production: diazotization followed by azo coupling. The first step involves the conversion of the aromatic amine, 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid, into a diazonium salt. This intermediate is then immediately reacted with the coupling agent, m-Cresol, to form the final azo dye.

Diagram 3.1: Synthesis Pathway of this compound

Caption: General synthesis pathway for this compound.

Representative Experimental Protocol: Synthesis of this compound

Disclaimer: The following protocol is a representative procedure based on general methods for azo dye synthesis and has not been experimentally validated for this compound. It is intended for informational purposes and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Step 1: Diazotization of 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, create a suspension of 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid in water.

-

Add concentrated hydrochloric acid to the suspension while stirring.

-

Cool the mixture to 0-5°C using an ice bath.

-

In a separate beaker, dissolve a molar equivalent of sodium nitrite in distilled water and cool the solution.

-

Slowly add the sodium nitrite solution to the cooled amine suspension, ensuring the temperature remains below 5°C.

-

Stir the mixture for an additional 30 minutes at 0-5°C to ensure the completion of the diazotization reaction. The presence of excess nitrous acid can be confirmed with starch-iodide paper.

Step 2: Azo Coupling with m-Cresol

-

In a separate beaker, dissolve a molar equivalent of m-Cresol in an aqueous sodium hydroxide solution.

-

Cool this solution to 0-5°C in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the cold m-Cresol solution with vigorous stirring.

-

Maintain the temperature at 0-5°C and continue stirring for 1-2 hours. A colored precipitate of this compound will form.

Diagram 3.2: Experimental Workflow for Synthesis

Caption: A representative workflow for the synthesis of this compound.

Purification

Commercial acid dyes often contain inorganic salts and unreacted starting materials. For applications requiring higher purity, purification is necessary. A common method for purifying acid dyes is "salting out".

Representative Purification Protocol: Salting Out

-

Heat the reaction mixture containing the crude this compound to dissolve the solid.

-

Add sodium chloride to the hot solution to decrease the solubility of the dye, causing it to precipitate.

-

Allow the mixture to cool, which will further promote precipitation.

-

Collect the purified dye by vacuum filtration.

-

Wash the filter cake with a cold, saturated sodium chloride solution to remove impurities.

-

Dry the purified product, for instance, in a vacuum oven at a suitable temperature.

Analytical Characterization

While specific spectroscopic data for this compound is not widely published, the following analytical techniques are standard for the characterization of azo dyes:

-

UV-Visible Spectroscopy: To determine the maximum absorbance wavelength (λmax) and molar absorptivity, which are characteristic of the dye's color and concentration.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups, such as the N=N azo linkage, sulfonic acid group (-SO₃H), hydroxyl group (-OH), and aromatic rings.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure and confirm the identity of the synthesized compound.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

Biological Activity and Decolorization

This compound is an azo dye that can be decolorized through a reduction reaction. Research has shown that the bacterium Shewanella oneidensis MR-1 can decolorize this compound under microaerophilic conditions. The mechanism involves the enzymatic reduction of the azo bond, a process catalyzed by azoreductase. This biological degradation pathway is of interest for bioremediation of textile effluents.

Safety and Handling

Based on available Material Safety Data Sheet (MSDS) information, this compound presents the following hazards:

-

Health Hazards: Harmful if swallowed and may cause irritation to the eyes, skin, and respiratory tract.

-

Personal Protective Equipment (PPE): It is recommended to use appropriate protective equipment, including safety goggles, gloves, and a lab coat, when handling this compound. Work in a well-ventilated area or a fume hood to avoid inhalation of the powder.

-

Stability and Reactivity: The compound is stable under normal conditions. It should be kept away from strong oxidizing and reducing agents.

Conclusion

This compound is a well-established monoazo dye with specific applications in the textile industry. While detailed experimental protocols and comprehensive physicochemical data are not extensively available in the public domain, this guide provides a foundational understanding of its synthesis, properties, and handling based on general chemical principles and available data. For researchers, the compound serves as a typical example of an industrial azo dye, and its interactions with biological systems, such as in microbial decolorization, may offer avenues for further investigation in environmental science and biotechnology. Any laboratory work with this compound should be preceded by a thorough safety assessment and based on optimized and validated experimental procedures.

References

An In-depth Technical Guide to Acid Yellow 199

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Acid Yellow 199, a significant monoazo dye. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound in their work.

Chemical Identity and Properties

This compound, identified by the CAS Registry Number 70865-20-2, is a bright orange, water-soluble powder.[1][2][3] It belongs to the single azo class of dyes.[2][3] The compound exists as a sodium salt in its common commercial form.

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Notes |

| Molecular Formula | C₁₉H₁₅N₄NaO₆S | Sodium Salt |

| C₁₉H₁₆N₄O₆S | Free Acid Form | |

| Molecular Weight | 450.40 g/mol | Sodium Salt |

| 428.42 g/mol | Free Acid Form | |

| CAS Registry Number | 70865-20-2 | |

| Appearance | Bright orange powder | |

| Solubility in Water | 900 mg/L at 20°C | |

| LogP | -0.9 at 20°C | |

| Polar Surface Area | 168.38 Ų |

Synthesis of this compound

The manufacturing process for this compound involves a two-step synthesis pathway common for azo dyes: diazotization followed by an azo coupling reaction.

-

Diazotization: The synthesis begins with the diazotization of the aromatic amine, 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid. This reaction is typically carried out in an acidic medium with a source of nitrous acid, such as sodium nitrite, at low temperatures to form a diazonium salt.

-

Azo Coupling: The resulting diazonium salt is then coupled with m-Cresol. This electrophilic aromatic substitution reaction forms the characteristic azo linkage (-N=N-) that defines this class of dyes and is responsible for its color.

The following diagram illustrates the synthesis pathway of this compound.

Caption: Synthesis pathway of this compound.

Experimental Protocols

Spectroscopic Data

Comprehensive and authenticated spectroscopic data (UV-Vis, IR, NMR) for this compound are not widely available in peer-reviewed scientific literature or public chemical databases. The characterization of such industrial compounds is often conducted internally by manufacturers and may not be published.

Applications

This compound is primarily used in the textile industry for the dyeing of nylon and wool fibers. Its chemical structure and water solubility make it suitable for acid dyeing processes. Additionally, as an azo dye, it can be decolorized through reduction reactions, a property that is of interest in environmental science and bioremediation research.

References

An In-depth Technical Guide to the Physicochemical Properties of C.I. Acid Yellow 199

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Yellow 199 is a synthetic monoazo dye belonging to the acid dye class.[1][2] Its chemical structure features an azo group (-N=N-) that acts as a chromophore, responsible for its characteristic yellow-orange color.[1][2] Primarily utilized in the textile industry for dyeing protein fibers such as wool and synthetic polyamides like nylon, its properties are of interest to researchers in various fields, including analytical chemistry, environmental science, and toxicology.[2] While not a pharmaceutical agent, an understanding of its chemical and physical properties is pertinent for professionals in drug development, particularly in the context of toxicology and the assessment of impurities in pharmaceutical manufacturing processes where related chemical structures might be encountered.

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including detailed experimental protocols for its synthesis and analysis, and a discussion of its toxicological profile.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below. It is noteworthy that specific experimental values for properties such as melting and boiling points are not consistently reported in the literature, often cited as "not available."

Table 1: General and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | Sodium 4-((4-((4-hydroxy-2-methylphenyl)azo)phenyl)amino)-3-nitrobenzenesulfonate | |

| C.I. Name | This compound | |

| CAS Number | 70865-20-2 | |

| Molecular Formula | C₁₉H₁₅N₄NaO₆S | |

| Molecular Weight | 450.40 g/mol | |

| Appearance | Bright orange powder | |

| Chemical Class | Monoazo dye |

Table 2: Physical Properties of this compound

| Property | Value | Reference(s) |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Water Solubility | Soluble |

Synthesis and Manufacturing

The synthesis of this compound follows a typical procedure for azo dye production, involving a two-step process of diazotization followed by an azo coupling reaction.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the described manufacturing methods for this compound.

Step 1: Diazotization of 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid

-

Dissolve 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid in a solution of sodium carbonate in water.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a solution of sodium nitrite in water to the cooled solution.

-

Carefully add concentrated hydrochloric acid dropwise while maintaining the temperature between 0-5 °C to generate nitrous acid in situ, which reacts with the primary amine to form the diazonium salt. The completion of the reaction can be monitored using starch-iodide paper.

Step 2: Azo Coupling with m-Cresol

-

In a separate vessel, dissolve m-cresol in an aqueous sodium hydroxide solution.

-

Cool the m-cresol solution to 0-5 °C in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the cold m-cresol solution with vigorous stirring. The coupling reaction is typically rapid and results in the formation of the colored dye.

-

The pH of the reaction mixture should be maintained in the alkaline range to facilitate the coupling reaction.

-

The resulting this compound dye can then be precipitated from the solution, filtered, washed, and dried.

Spectral Properties

Analytical Methods

The identification and quantification of this compound in various matrices can be achieved using several analytical techniques. High-performance liquid chromatography (HPLC) is a commonly employed method for the analysis of azo dyes.

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a general framework for the analysis of this compound. Method optimization will be required for specific applications.

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent, such as a mixture of acetonitrile and water, to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is typically suitable.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: A UV-Vis or diode array detector set to the λmax of this compound.

-

-

Analysis: Inject the standards and sample solutions into the HPLC system. The concentration of this compound in the sample can be determined by comparing its peak area to the calibration curve generated from the standards.

Toxicological Profile

The toxicological properties of this compound have not been extensively studied individually. However, the toxicology of azo dyes as a class has been a subject of considerable research.

The primary toxicological concern associated with azo dyes is their potential to undergo reductive cleavage of the azo bond, particularly by the gut microbiota, to form aromatic amines. Some of these aromatic amines are known or suspected carcinogens.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound may cause an allergic skin reaction and is harmful to aquatic life with long-lasting effects. However, a significant number of reports indicate that it does not meet the GHS hazard criteria. There is no data available regarding its acute oral, dermal, or inhalation toxicity.

The general toxicological concerns for azo dyes include:

-

Carcinogenicity and Mutagenicity: The carcinogenicity of azo dyes is often linked to their metabolic breakdown products, such as benzidine, which is a known human bladder carcinogen.

-

Allergic Reactions: Some azo dyes can cause skin sensitization and other allergic reactions.

Conclusion

C.I. This compound is a commercially important azo dye with well-defined chemical identity but less characterized physical properties such as melting and boiling points. Its synthesis is a standard two-step process, and its analysis can be readily achieved using modern chromatographic techniques. While specific toxicological data for this compound is limited, the general toxicological profile of azo dyes, particularly their potential to form carcinogenic aromatic amines upon metabolic reduction, warrants careful handling and consideration of its environmental fate. For professionals in drug development, the chemistry and toxicology of such compounds are relevant for understanding potential risks associated with structurally related impurities and for the development of robust analytical methods for their detection.

References

The Solubility Profile of Acid Yellow 199: A Technical Guide for Researchers

Introduction

Acid Yellow 199, a monoazo dye, finds application in various industrial and research settings. A comprehensive understanding of its solubility in different solvent systems is crucial for its effective utilization, formulation, and in studies related to its biological and environmental interactions. This technical guide provides a detailed overview of the known solubility of this compound and presents a standardized experimental protocol for determining its solubility in aqueous and organic solvents. This document is intended for researchers, scientists, and professionals in drug development who require precise and reproducible solubility data.

Core Properties of this compound

| Property | Value |

| CAS Number | 70865-20-2[1][2][3][4][5] |

| Molecular Formula | C₁₉H₁₅N₄NaO₆S |

| Molecular Weight | 450.40 g/mol |

| Appearance | Orange powder |

| Synonyms | C.I. This compound, Nylosan Yellow E-4RL |

Solubility of this compound

Quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, the existing data and qualitative descriptions provide a foundational understanding.

Quantitative Solubility Data

The table below summarizes the available quantitative solubility data for this compound.

| Solvent | Solubility | Temperature |

| Water | 900 mg/L | 20°C |

Qualitative Solubility Information

Several sources confirm that this compound is soluble in water. For organic solvents, it is suggested that it may be soluble in Dimethyl Sulfoxide (DMSO), and potentially in other polar solvents like Ethanol or Dimethylformamide (DMF). The solubility in non-polar organic solvents is expected to be limited. As with similar sulfonic acid dyes, the solubility of this compound may be influenced by the pH and temperature of the medium.

Experimental Protocol for Solubility Determination

The following protocol outlines a reliable method for determining the equilibrium solubility of this compound in a solvent of interest, adapting the widely used shake-flask method. This methodology can be followed by either gravimetric or spectrophotometric analysis.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound powder

-

Solvent of choice (e.g., water, phosphate buffer, DMSO, ethanol)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker or incubator with temperature control

-

Syringe and syringe filters (e.g., 0.45 µm)

-

Volumetric flasks

-

Pipettes

-

(For Gravimetric Analysis) Drying oven, desiccator

-

(For UV-Vis Analysis) UV-Vis spectrophotometer, cuvettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound powder to a glass vial. An excess is confirmed by the presence of undissolved solid at the end of the equilibration period.

-

Accurately add a known volume of the chosen solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100-150 rpm).

-

Allow the mixture to equilibrate for a sufficient duration (a preliminary test can determine the time to reach equilibrium, but 24-48 hours is typical).

-

-

Sample Collection:

-

After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours for the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately attach a 0.45 µm syringe filter and dispense the clear, saturated solution into a clean, pre-weighed volumetric flask (for gravimetric analysis) or a clean volumetric flask for dilution (for UV-Vis analysis).

-

-

Quantification:

-

Method A: Gravimetric Analysis

-

Record the exact volume of the filtered saturated solution collected.

-

Place the volumetric flask containing the solution in a drying oven at a temperature sufficient to evaporate the solvent without degrading the dye. A vacuum oven is recommended for organic solvents.

-

Once the solvent has completely evaporated, cool the flask to room temperature in a desiccator.

-

Weigh the flask containing the dried dye residue on an analytical balance. Repeat the drying and weighing cycles until a constant weight is achieved.

-

Calculate the solubility using the formula: Solubility (g/L) = (Mass of dried dye (g)) / (Volume of filtered solution (L))

-

-

Method B: UV-Vis Spectrophotometry

-

Create a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot absorbance versus concentration to generate a calibration curve.

-

Analyze the Sample: Accurately dilute the filtered saturated solution with the solvent to ensure the absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the solubility of the original saturated solution, accounting for the dilution factor.

-

-

Safety Precautions:

-

Always consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before commencing work.

-

Perform experiments in a well-ventilated area or a fume hood, especially when working with volatile organic solvents.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

References

An In-depth Technical Guide to the Health and Safety Data of Acid Yellow 199

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available health and safety data for the monoazo dye, Acid Yellow 199 (C.I. 14205; CAS No. 70865-20-2). Due to a notable lack of specific experimental data for this compound in publicly accessible literature, this document synthesizes information from safety data sheets, chemical databases, and the broader toxicological understanding of monoazo dyes. The guide presents known physicochemical properties, hazard classifications, and outlines standard experimental protocols relevant to the assessment of its toxicological profile. A key focus is the metabolic pathway of azo dyes, which involves the reductive cleavage of the azo bond to form potentially hazardous aromatic amines. This guide is intended to inform researchers and professionals in drug development and other scientific fields about the current state of knowledge and the data gaps regarding the safety of this compound.

Chemical and Physical Properties

This compound is a synthetic organic chemical belonging to the single azo class of dyes. It is used in the textile industry for dyeing materials such as nylon and wool.[1][2][3] It appears as a bright orange powder that is soluble in water.[1][2]

| Property | Value | Source(s) |

| Chemical Name | sodium 4-({4-[(E)-(4-hydroxy-2-methylphenyl)diazenyl]phenyl}amino)-3-nitrobenzenesulfonate | |

| C.I. Name | This compound | |

| CAS Number | 70865-20-2 | |

| Molecular Formula | C₁₉H₁₅N₄NaO₆S | |

| Molecular Weight | 450.40 g/mol | |

| Appearance | Bright orange powder | |

| Water Solubility | 900 mg/L at 20°C | |

| LogP (Octanol-Water Partition Coefficient) | 6.34890 (Predicted) |

Toxicological Data

Specific quantitative toxicological data for this compound is largely unavailable in the public domain. Most safety data sheets report "no data available" for acute toxicity endpoints. The primary health concerns identified are skin sensitization and potential hazards related to the metabolic breakdown of the azo linkage.

Acute Toxicity

| Endpoint | Result | Source(s) |

| Oral LD₅₀ | No data available | |

| Dermal LD₅₀ | No data available | |

| Inhalation LC₅₀ | No data available |

Skin and Eye Irritation

| Endpoint | Result | Source(s) |

| Skin Irritation | May cause skin irritation in sensitive individuals. | |

| Eye Irritation | Dust may cause irritation and inflammation. |

Sensitization

| Endpoint | Result | Source(s) |

| Skin Sensitization | H317: May cause an allergic skin reaction. |

Genotoxicity and Carcinogenicity

| Endpoint | Result | Source(s) |

| Genotoxicity | No specific data available for this compound. However, azo dyes can be metabolized to aromatic amines, some of which are known mutagens. | |

| Carcinogenicity | No specific data available for this compound. The carcinogenicity of many azo dyes is linked to their aromatic amine metabolites. |

Ecotoxicological Data

This compound is classified as being harmful to aquatic life with long-lasting effects.

| Endpoint | Result | Source(s) |

| Aquatic Toxicity | H412: Harmful to aquatic life with long lasting effects. | |

| LC₅₀ (Fish) | No data available | |

| EC₅₀ (Daphnia) | No data available | |

| IC₅₀ (Algae) | No data available |

Experimental Protocols

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is a stepwise procedure using a limited number of animals to obtain sufficient information on the acute toxicity of a substance for classification purposes.

-

Principle: The test substance is administered orally to a group of animals at one of the defined dose levels. The absence or presence of compound-related mortality determines the next step.

-

Test Animals: Typically, female rats are used. A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered in a single dose by gavage.

-

Three animals are used in the first step.

-

Animals are observed for mortality, clinical signs, and body weight changes for at least 14 days.

-

The decision to proceed to a higher or lower dose level is based on the number of mortalities within the first 24-48 hours.

-

-

Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality at different dose levels.

Skin Sensitization - Local Lymph Node Assay (LLNA; OECD 429)

The LLNA is an in vivo method for identifying potential skin sensitizers.

-

Principle: Skin sensitizers induce a primary proliferation of lymphocytes in the lymph nodes draining the site of application. The magnitude of this proliferation is proportional to the dose and potency of the sensitizer.

-

Test Animals: Typically, mice are used.

-

Procedure:

-

A minimum of four animals per dose group and a concurrent negative control group are used.

-

The test substance is applied to the dorsal surface of each ear for three consecutive days.

-

On day 5, a radiolabeled thymidine is injected intravenously.

-

After 5 hours, the draining auricular lymph nodes are excised, and the incorporation of the radiolabel is measured.

-

-

Endpoint: A stimulation index (SI) is calculated as the ratio of radiolabel incorporation in the test group to that in the control group. An SI of ≥ 3 is considered a positive result for skin sensitization.

In Vitro Genotoxicity - Bacterial Reverse Mutation Test (Ames Test; OECD 471)

This test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

-

Principle: The test detects mutations that revert a previous mutation, restoring the functional capability of the bacteria to synthesize an essential amino acid.

-

Procedure:

-

Bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix).

-

The bacteria are plated on a minimal agar medium lacking the essential amino acid.

-

Plates are incubated for 48-72 hours.

-

-

Endpoint: A positive result is indicated by a dose-related increase in the number of revertant colonies compared to the negative control.

Signaling Pathways and Metabolism

A critical aspect of azo dye toxicology is their metabolism, which can lead to the formation of potentially harmful aromatic amines. While specific signaling pathways affected by this compound have not been identified, the general pathway of azo dye metabolism is well-understood.

Azo Dye Metabolism

The primary metabolic pathway for azo dyes involves the reductive cleavage of the azo bond (-N=N-). This can occur through the action of azoreductases produced by intestinal microflora or, to a lesser extent, by liver enzymes. This cleavage results in the formation of two or more aromatic amines.

The aromatic amines formed can be more readily absorbed by the body than the parent dye and may undergo further metabolic activation to reactive intermediates that can bind to DNA and other macromolecules, leading to genotoxic and carcinogenic effects.

Potential Downstream Effects

The formation of reactive metabolites from aromatic amines can induce cellular stress and damage, potentially activating various signaling pathways.

-

Oxidative Stress Pathways: Some azo dyes and their metabolites can induce the production of reactive oxygen species (ROS), leading to oxidative stress. This can activate signaling pathways such as the Nrf2 pathway, which is involved in the cellular antioxidant response.

-

Inflammatory Pathways: Cellular damage and stress can trigger inflammatory responses through pathways like NF-κB, leading to the production of pro-inflammatory cytokines.

-

Apoptosis Pathways: Significant cellular damage can lead to programmed cell death (apoptosis) through the activation of caspase cascades.

Conclusion

The available health and safety data for this compound are limited, with significant gaps in quantitative toxicological information. The primary identified hazards are the potential for skin sensitization and harm to aquatic ecosystems. Based on the general toxicology of monoazo dyes, a key concern is its potential metabolism to aromatic amines, which may pose genotoxic and carcinogenic risks. Further research is required to fully characterize the toxicological profile of this compound. In the absence of specific data, a precautionary approach should be taken, utilizing appropriate personal protective equipment and environmental controls when handling this substance. The experimental protocols and metabolic pathways described in this guide provide a framework for future safety assessments.

References

Ecotoxicity Profile of Monoazo Dyes: A Technical Guide Focused on Acid Yellow 199

Audience: Researchers, scientists, and drug development professionals. Content Type: An in-depth technical guide.

Introduction

Monoazo dyes are a significant class of synthetic organic colorants characterized by a single azo bond (-N=N-) linking two aromatic moieties. Their cost-effectiveness, vibrant colors, and versatility in application have led to their widespread use in industries such as textiles, leather, paper, and plastics.[1] Acid Yellow 199 (CAS No. 70865-20-2) is a representative water-soluble monoazo dye used primarily for dyeing nylon and wool.[2][3]

Despite their industrial importance, the release of azo dyes into aquatic ecosystems is a growing environmental concern.[1] These compounds are often designed to be stable and resistant to light and microbial degradation, leading to their persistence in the environment.[4] The primary ecotoxicological risk associated with monoazo dyes stems not always from the parent molecule itself, but from its potential to break down under certain conditions into hazardous aromatic amines, which can be mutagenic, carcinogenic, and toxic to living organisms. This guide provides a comprehensive overview of the ecotoxicity profile of monoazo dyes, with a specific focus on this compound, detailing toxicological data, mechanisms of action, and standardized testing protocols.

Ecotoxicological Data for Monoazo Dyes

The ecotoxicity of azo dyes can vary significantly based on their specific chemical structure, solubility, and the organism being tested. While many intact azo dyes exhibit low acute toxicity, their degradation products pose a more substantial threat. A screening assessment by Canadian authorities indicated that monoazo acid dyes generally show lower aquatic toxicity (effects at concentrations below 100 mg/L) compared to disazo dyes.

Specific experimental ecotoxicity data for this compound is limited in publicly available literature. The Globally Harmonized System (GHS) classification for this compound includes the hazard statement H412: "Harmful to aquatic life with long lasting effects," indicating a recognized potential for environmental risk. Due to the data gap for this compound, data from other well-studied monoazo acid dyes are often used as surrogates for risk assessment.

Quantitative Aquatic Ecotoxicity Data

The following table summarizes acute toxicity data for representative monoazo acid dyes on various aquatic organisms.

| Dye Name | Test Organism | Test Duration (hours) | Endpoint | Value (mg/L) | Reference |

| Metanil Yellow | Oryzias latipes (Japanese rice fish) | 48 | LC50 | 68 | |

| Metanil Yellow | Oryzias latipes (Japanese rice fish) | 24 | LC50 | 90 | |

| Orange II | Pimephales promelas (Fathead minnow) | 96 | LC50 | 165 | |

| Acid Yellow 17 | Oryzias latipes (Japanese rice fish) | 96 | LC50 | >180 |

LC50 (Lethal Concentration, 50%): The concentration of a substance that is lethal to 50% of the test organisms.

Mechanisms of Toxicity

The environmental impact of monoazo dyes is governed by two primary pathways: direct toxicity of the parent compound and, more significantly, the toxicity of its breakdown products.

Reductive Cleavage and Aromatic Amine Formation

The principal mechanism of azo dye toxicity involves the reductive cleavage of the azo bond. This reaction is efficiently catalyzed by microbial azoreductase enzymes under anaerobic or anoxic conditions, such as those found in wastewater treatment facilities, sediments, and the mammalian gut. This process breaks the dye molecule into two or more aromatic amines.

These resulting aromatic amines are often colorless but are frequently more toxic, mutagenic, and carcinogenic than the original dye. The toxicity of aromatic amines is linked to their metabolic activation, which can generate electrophilic intermediates that form covalent bonds with DNA, leading to DNA adducts and potentially causing mutations or cancer.

Oxidative Stress and Physical Effects

Some monoazo dyes can induce toxicity through the generation of reactive oxygen species (ROS), leading to oxidative stress within organisms. This imbalance can damage cellular components like lipids, proteins, and DNA. Studies on rats treated with azo dyes like tartrazine have shown a decrease in the activity of antioxidant enzymes (GSH, SOD, catalase) and an increase in lipid peroxidation markers (MDA), indicating oxidative stress.

Additionally, the release of highly colored effluents into water bodies has physical effects. High concentrations of dyes increase water turbidity, which significantly reduces the penetration of sunlight. This light attenuation inhibits photosynthesis in aquatic plants and algae, disrupting the primary productivity at the base of the aquatic food web.

Standardized Ecotoxicity Testing Protocols

To ensure data consistency and comparability, the ecotoxicity of chemicals is evaluated using internationally recognized standardized protocols, primarily those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines detail the required test organisms, conditions, and endpoints.

The following diagram illustrates a typical workflow for aquatic ecotoxicity testing of a soluble substance like a monoazo dye.

Key Experimental Protocols

OECD Test Guideline 201: Alga, Growth Inhibition Test

-

Objective: To determine the effects of a substance on the growth of a freshwater microalgal species.

-

Methodology: Several batches of a unialgal culture (e.g., Raphidocelis subcapitata) are incubated in a nutrient-rich medium containing a geometric series of test substance concentrations over 72 hours. The growth and its inhibition relative to a control are monitored by measuring algal biomass (e.g., cell counts, fluorescence) at specific time points.

-

Endpoint: The primary endpoint is the EC50, the concentration that causes a 50% reduction in either growth rate or yield compared to the control. The No Observed Effect Concentration (NOEC) is also determined.

OECD Test Guideline 202: Daphnia sp. Acute Immobilisation Test

-

Objective: To assess the acute toxicity of a substance to planktonic crustaceans, typically Daphnia magna.

-

Methodology: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours without feeding. At 24 and 48 hours, the number of daphnids that are immobile (i.e., unable to swim) is recorded.

-

Endpoint: The EC50, which is the concentration that immobilizes 50% of the daphnids after 48 hours of exposure.

OECD Test Guideline 203: Fish, Acute Toxicity Test

-

Objective: To determine the median lethal concentration (LC50) of a substance in a freshwater fish species.

-

Methodology: Fish (e.g., Zebra fish, Rainbow trout, or Fathead minnow) are exposed to the test substance, which is added to the water at five or more concentrations in a geometric series. The exposure period is 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours, and the concentrations are verified by analytical methods.

-

Endpoint: The LC50, the concentration of the substance estimated to be lethal to 50% of the test fish over the 96-hour period.

Conclusion

Monoazo dyes, including this compound, represent a class of compounds with a complex ecotoxicity profile. While the intact dyes may exhibit moderate to low direct toxicity, their environmental risk is significantly amplified by their degradation into hazardous aromatic amines under anaerobic conditions. These breakdown products are linked to mutagenicity and carcinogenicity, posing a long-term threat to ecosystem and human health.

A significant data gap exists for the specific ecotoxicological properties of many individual dyes like this compound, necessitating reliance on data from structurally similar compounds for preliminary risk assessments. Adherence to standardized OECD testing protocols is crucial for generating reliable and comparable data to fill these gaps. Effective wastewater treatment strategies that combine anaerobic (for decolorization) and aerobic (for amine degradation) stages are essential to mitigate the environmental impact of these widely used chemicals.

References

An In-depth Technical Guide on the Mechanism of Action for Acid Yellow 199 as an Azo Dye

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Yellow 199 is a synthetic organic compound belonging to the class of sulfonated monoazo dyes. While primarily used in industrial applications for its coloring properties, its interaction with biological systems is of significant interest to researchers and professionals in drug development and toxicology. The mechanism of action of azo dyes like this compound is fundamentally linked to their biotransformation, which can result in metabolites with distinct biological activities. This guide provides a detailed technical overview of the established and putative mechanisms of action of this compound, with a focus on its metabolic fate and the potential toxicological implications of its degradation products.

Core Mechanism of Action: Reductive Cleavage of the Azo Bond

The central event in the biological action of this compound is the reductive cleavage of its azo bond (–N=N–). This biotransformation is primarily catalyzed by azoreductase enzymes, which are present in a wide range of organisms, including bacteria of the human gut microbiome and in mammalian liver cells.[1] The reduction of the azo linkage breaks the molecule into smaller aromatic amines.

The manufacturing of this compound involves the diazotization of 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid followed by coupling with m-Cresol.[2] Therefore, the predicted primary metabolites resulting from the reductive cleavage of this compound are:

-

4-((4-aminophenyl)amino)-3-nitrobenzenesulfonic acid

-

m-Cresol

The subsequent biological and toxicological effects of this compound are largely attributed to these resulting aromatic amines.

A proposed metabolic pathway for this compound is depicted below:

Caption: Proposed metabolic pathway of this compound.

Quantitative Data Summary

Table 1: Microbial Decolorization of this compound

| Parameter | Value | Organism | Reference |

| Decolorization Efficiency | 78.25% | Shewanella oneidensis MR-1 | |

| Optimal pH for Decolorization | 6.0 - 8.0 | Shewanella oneidensis MR-1 |

Table 2: Toxicological Data for Predicted Metabolites

| Metabolite | Endpoint | Value | Species | Reference |

| m-Cresol | Oral LD50 | 2020 mg/kg | Rat | [3] |

| m-Cresol | Dermal LD50 | 1100 mg/kg | Rat | [4] |

| m-Cresol | Genotoxicity | Not genotoxic | - | [5] |

| 4-Amino-2-nitrophenol (structurally similar to Metabolite 1) | Carcinogenicity | Evidence of carcinogenicity (bladder tumors) | Male Rat | |

| 4-Amino-2-nitrophenol (structurally similar to Metabolite 1) | Genotoxicity | Potential for mutagenic changes | Bacterial and mammalian cells |

Experimental Protocols

Azoreductase Activity Assay

This protocol, adapted from studies on microbial azoreductases, can be employed to quantify the enzymatic reduction of this compound.

Materials:

-

Spectrophotometer

-

Cuvettes

-

Potassium phosphate buffer (50 mM, pH 7.0-7.4)

-

This compound stock solution

-

NADH or NADPH stock solution

-

Flavin mononucleotide (FMN) stock solution (optional, as some azoreductases are FMN-dependent)

-

Enzyme preparation (e.g., cell-free extract of bacteria, liver S9 fraction)

Procedure:

-

In a cuvette, prepare a reaction mixture containing potassium phosphate buffer, this compound (final concentration, e.g., 20 µM), and FMN (if applicable, final concentration, e.g., 100 µM).

-

Add the enzyme preparation to the reaction mixture.

-

Pre-incubate the mixture at a constant temperature (e.g., 37°C) for a defined period (e.g., 5 minutes) to allow for temperature equilibration.

-

Initiate the reaction by adding NADH or NADPH (final concentration, e.g., 5 mM).

-

Immediately monitor the decrease in absorbance at the maximum absorbance wavelength (λmax) of this compound (approximately 430 nm) over time.

-

The rate of reaction is calculated from the linear portion of the absorbance vs. time plot, using the molar extinction coefficient of this compound.

Caption: Workflow for Azoreductase Activity Assay.

NADH-DCIP Reductase Activity Assay

This assay is often used as an indicator of azoreductase activity, as some azoreductases can reduce 2,6-dichloroindophenol (DCIP).

Materials:

-

Spectrophotometer

-

Cuvettes

-

Potassium phosphate buffer (50 mM, pH 7.4)

-

DCIP stock solution

-

NADH stock solution

-

Enzyme preparation

Procedure:

-

Prepare a reaction mixture in a cuvette with potassium phosphate buffer and DCIP (final concentration, e.g., 50 µM).

-

Add the enzyme preparation to the mixture.

-

Start the reaction by adding NADH (final concentration, e.g., 50 µM).

-

Monitor the decrease in absorbance at 600 nm.

-

Enzyme activity is calculated using the molar extinction coefficient of DCIP (19 mM⁻¹cm⁻¹).

Signaling Pathways and Molecular Interactions

Microbial Electron Transport Chain in Shewanella oneidensis MR-1

In the bacterium Shewanella oneidensis MR-1, the reduction of azo dyes is linked to the Mtr (metal-reducing) extracellular electron transport pathway. This system facilitates the transfer of electrons from the cell's interior to extracellular substrates, including azo dyes.

Caption: Mtr pathway for azo dye reduction.

Putative Toxicological Mechanisms in Mammalian Systems

While direct experimental evidence for the interaction of this compound with mammalian signaling pathways is scarce, the toxicological profiles of its predicted metabolites suggest potential mechanisms of action:

-

Genotoxicity: The aromatic amine metabolite, 4-((4-aminophenyl)amino)-3-nitrobenzenesulfonic acid, is structurally related to compounds that have demonstrated genotoxic and carcinogenic potential. Such compounds can undergo metabolic activation to reactive intermediates that form adducts with DNA, potentially leading to mutations and the initiation of cancer.

-

Oxidative Stress: The metabolism of aromatic amines is known to generate reactive oxygen species (ROS), which can overwhelm the cell's antioxidant defenses and lead to oxidative damage to lipids, proteins, and DNA.

-

Inflammation: Certain azo dyes and their metabolic byproducts have been shown to trigger pro-inflammatory responses in cellular models.

Further investigation is necessary to delineate the precise molecular interactions and signaling cascades that are affected by this compound and its metabolites within mammalian systems.

Conclusion

The mechanism of action of this compound is primarily driven by its metabolic reduction to aromatic amines. In microbial systems, this process is well-defined and associated with specific electron transport pathways. For the drug development and toxicology community, the main concern is the potential for these metabolites to exert toxic effects in mammalian systems, including genotoxicity, induction of oxidative stress, and pro-inflammatory responses. The experimental protocols outlined in this guide provide a framework for further research into the enzymatic degradation and potential bioactivity of this compound and other azo dyes.

References

- 1. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. HEALTH EFFECTS - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

Acid Yellow 199: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Acid Yellow 199, a monoazo dye, holds significance in various industrial applications, primarily in the dyeing of nylon and wool fibers. This document provides a comprehensive technical overview of this compound, encompassing its chemical and physical properties, a detailed synthesis protocol, and its known applications. While specific historical details regarding its initial discovery and development are not extensively documented in publicly available literature, its origins lie within the broader historical context of the development of synthetic azo dyes. This guide consolidates available data into structured tables and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development who may encounter this compound.

Introduction

This compound, identified by the Colour Index number 14205, is a synthetic organic dye belonging to the azo class of compounds.[1] Azo dyes are characterized by the presence of one or more azo groups (–N=N–) which connect aromatic rings. This chromophore is responsible for the color of the dye. Acid dyes, including this compound, are typically water-soluble anionic dyes that are applied to fibers such as silk, wool, nylon, and modified acrylics from an acidic dye bath.

While the precise date and individuals or company responsible for the initial discovery and synthesis of this compound are not well-documented, its development can be situated within the extensive history of azo dye chemistry that began in the mid-19th century. The fundamental reactions for its synthesis, diazotization and azo coupling, have been cornerstones of synthetic organic chemistry for over a century.

Chemical and Physical Properties

This compound is an orange powder that is soluble in water.[1][2][3][4] Its chemical structure and properties are summarized in the table below.

| Property | Value | Reference |

| C.I. Name | This compound | |

| C.I. Number | 14205 | |

| CAS Registry Number | 70865-20-2 | |

| Molecular Formula | C₁₉H₁₅N₄NaO₆S | |

| Molecular Weight | 450.40 g/mol | |

| Appearance | Bright orange powder | |

| Solubility | Soluble in water | |

| Molecular Structure Class | Single azo |

Synthesis of this compound

The manufacturing process for this compound involves a two-step classical azo dye synthesis: the diazotization of an aromatic amine followed by the coupling of the resulting diazonium salt with a coupling component.

Experimental Protocol

Step 1: Diazotization of 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid

-

A solution of 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid is prepared in water.

-

The solution is acidified with a mineral acid, typically hydrochloric acid, and cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite (NaNO₂) is added dropwise to the cooled amine solution while maintaining the temperature below 5 °C.

-

The reaction mixture is stirred for a period to ensure complete formation of the diazonium salt. The presence of the diazonium salt can be confirmed by testing with starch-iodide paper.

Step 2: Azo Coupling with m-Cresol

-

A separate alkaline solution of m-Cresol is prepared.

-

The freshly prepared diazonium salt solution from Step 1 is slowly added to the alkaline m-Cresol solution.

-

The coupling reaction is typically carried out at a low temperature (0-5 °C) to minimize side reactions.

-

The pH of the reaction mixture is maintained in the alkaline range to facilitate the coupling reaction.

-

Upon completion of the reaction, the precipitated this compound dye is isolated by filtration, washed, and dried.

Synthesis Pathway Diagram

Caption: Synthesis pathway of this compound.

Applications

The primary application of this compound is in the dyeing of polyamide fibers, such as nylon and wool. It is known for producing a bright orange shade. The dye exhibits good fastness properties on these fibers, although specific performance can be influenced by the dyeing process and the substrate. It is also used in dyeing other fibers, though with potentially less effective results.

Logical Relationship of Synthesis Components

The synthesis of this compound is a well-defined process with a clear logical flow from starting materials to the final product. The following diagram illustrates the relationship between the key reactants and steps.

Caption: Logical flow of this compound synthesis.

Conclusion

This compound remains a relevant compound in the field of industrial dyes. Its synthesis is a classic example of azo chemistry, and its properties make it suitable for specific applications in the textile industry. While the historical details of its discovery are not prominently available, its chemical foundation is well-established. This guide provides a consolidated technical resource for professionals requiring a detailed understanding of this compound.

References

Acid Yellow 199: A Technical Guide to Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid Yellow 199 (C.I. 14205; CAS 70865-20-2) is a monoazo acid dye traditionally utilized in the textile industry for dyeing nylon and wool.[1][2][3] Its chemical structure, characterized by the presence of an azo bond (-N=N-), imparts a bright orange hue.[1][3] While its industrial applications are well-documented, the potential for this compound in scientific research, particularly in the biological and biomedical fields, remains largely underexplored. This technical guide consolidates the available information on this compound and explores its potential research applications based on its chemical properties and studies on analogous azo dyes. The guide covers its potential use in bioremediation, as a biological stain, a fluorescent probe, and in protein interaction studies, providing detailed experimental protocols and quantitative data where available to facilitate further scientific inquiry.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental to exploring its research applications.

| Property | Value | Reference(s) |

| C.I. Name | This compound | |

| CAS Number | 70865-20-2 | |